![molecular formula C14H11N3O2S2 B2439479 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 393572-00-4](/img/structure/B2439479.png)
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a chemical compound with the linear formula C17H15N5OS3 . It has a molecular weight of 401.534 .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the search results. A related compound, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl), has been mentioned in a study . For a detailed analysis of the chemical reactions, it would be best to refer to the original research articles.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
The compound is involved in the synthesis of novel heterocyclic compounds, demonstrating its role as a precursor in organic chemistry. For instance, a study focused on synthesizing derivatives by reacting with various compounds to yield products characterized by spectral studies, emphasizing its utility in creating biologically relevant molecules (Patel, Patel, & Shah, 2015).
Biological Activities
Derivatives of the compound have been explored for their antibacterial and antifungal properties. Research indicates that synthesized compounds exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi, showcasing the potential for antimicrobial drug development (Sych et al., 2019).
Carbonic Anhydrase Inhibitory Properties
Studies have demonstrated the synthesis of metal complexes of derivatives showing strong carbonic anhydrase inhibitory effects. These complexes were compared to acetazolamide, a known inhibitor, suggesting their potential in treating conditions where carbonic anhydrase activity modulation is beneficial (Büyükkıdan et al., 2013).
Anticancer Activity
The compound's derivatives have been evaluated for their cytotoxicity against cancer cell lines, including epidermal growth factor receptor-expressed cells. Some derivatives exhibited moderate to excellent potency, indicating their potential as EGFR inhibitors for cancer therapy (Zhang et al., 2017).
Molecular Docking and ADMET Predictions
Further research includes molecular docking studies to predict the interaction mechanisms with biological targets and ADMET (absorption, distribution, metabolism, excretion, toxicity) property predictions to evaluate drug-likeness. These studies contribute to understanding the compound's pharmacological potential and safety profile (Tiwari et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, also known as ZINC03254160, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound acts on the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.
Eigenschaften
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYNUQPYYLWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.